5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one
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Overview
Description
5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one is a bridgehead amide with a unique bicyclic structure.
Preparation Methods
The synthesis of 5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one typically involves the reduction of 6-oxo-3-phenylpiperidine-3-propanoic acid, which is prepared from dimethyl 4-cyano-4-phenylheptanedioate. This intermediate is then cyclized thermally or via its acid chloride to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
It has been observed that indole alkaloids containing the azabicyclo[3.3.1]nonane architecture play crucial roles as anticancer, antimalarial, anti-inflammatory, anti-amebic, antileishmanial, antituberculosis, and antiarrhythmic drug candidates . Additionally, its unique structure makes it a valuable precursor for accessing more complex synthetic and natural products .
Mechanism of Action
The mechanism by which 5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound’s conformational properties, such as the boat-chair conformation, play a significant role in its biological activity . Further studies are needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one can be compared with other similar compounds, such as clusianone, garsubellin A, aristophenone A, plukenetione, hyperforin, nemorosone, guttiferone A, hypersampsone F, and papuaforin A. These compounds share the bicyclo[3.3.1]nonane core structure and exhibit various biological activities The uniqueness of 5-Phenyl-1-azabicyclo[33
Properties
CAS No. |
79950-38-2 |
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Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
5-phenyl-1-azabicyclo[3.3.1]nonan-2-one |
InChI |
InChI=1S/C14H17NO/c16-13-7-9-14(8-4-10-15(13)11-14)12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2 |
InChI Key |
CGMZYFXPNUXCTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(=O)N(C1)C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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